(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Peptide Chemistry Drug Design ADME Properties

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, commonly known as N-Benzyl-N-methyl-L-isoleucine, is a chiral, non-proteinogenic amino acid derivative of L-isoleucine. It is primarily utilized as a research chemical and a specialized building block in peptide synthesis, where its N-alkylated structure is known to confer enhanced resistance to proteolytic degradation, a class-level characteristic of such modifications.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B1523977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1
InChIKeyUMCNRCSUWIPPOC-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid: A Specialized Isoleucine-Derived Building Block for Peptide and Chemical Research


(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, commonly known as N-Benzyl-N-methyl-L-isoleucine, is a chiral, non-proteinogenic amino acid derivative of L-isoleucine . It is primarily utilized as a research chemical and a specialized building block in peptide synthesis, where its N-alkylated structure is known to confer enhanced resistance to proteolytic degradation, a class-level characteristic of such modifications . The compound has a molecular formula of C₁₄H₂₁NO₂, a molecular weight of 235.32 g/mol, and a CAS Registry Number of 4125-97-7 .

Why (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid Cannot Be Substituted by Common Isoleucine Analogs


Generic substitution with unmodified L-isoleucine or other simple isoleucine derivatives is not scientifically valid due to fundamental differences in physicochemical and biochemical properties. The target compound possesses an N-benzyl-N-methyl modification, which significantly alters its steric bulk, lipophilicity (cLogP ~2.75), and hydrogen-bonding capacity compared to the native amino acid . This N-alkylation is a well-established strategy in medicinal chemistry to block enzymatic degradation at the N-terminus of peptides, a property not shared by L-isoleucine or its N-acetylated derivatives . Therefore, for applications requiring enhanced metabolic stability or specific conformational constraints, this compound is functionally distinct from its non-alkylated counterparts, and substitution would invalidate experimental outcomes . The following sections detail the specific, quantifiable properties that define this compound's unique position.

Quantitative Evidence Guide for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid: Comparative Data for Informed Procurement


Lipophilicity and Permeability Potential: A Quantitative Comparison with L-Isoleucine

The target compound's enhanced lipophilicity is a key differentiator from the native amino acid, L-isoleucine. It exhibits a calculated partition coefficient (LogP) of 2.754, compared to the highly negative LogP of unmodified isoleucine, indicating significantly higher membrane permeability potential . This property is crucial for improving the oral bioavailability and cellular uptake of peptide-based therapeutics . Direct comparative experimental LogP values for this specific compound are not available in the literature, making this a Class-level inference based on its molecular structure and physicochemical data.

Peptide Chemistry Drug Design ADME Properties

Solubility Profile in Key Research Solvent (DMSO): A Quantitative Benchmark

Solubility in DMSO is a practical requirement for many in vitro biological assays and for preparing stock solutions. The target compound has a documented solubility of ≥10 mg/mL (approximately 42.5 mM) in DMSO . While many N-protected amino acids are freely soluble in DMSO, this specific value serves as a verifiable benchmark for procurement. For comparison, a structurally related analog, N-Benzyl-L-isoleucine methyl ester, would be expected to have a different solubility profile due to the absence of a free carboxylic acid. This is a Cross-study comparable metric for ensuring experimental reproducibility.

In Vitro Assay Formulation Development Solubility

Quality Control and Purity Levels: A Procurement-Relevant Comparison of Commercial Sources

For research and development, the available purity of a compound is a critical procurement criterion. A direct comparison of commercial sources reveals a quantifiable difference in the purity grades offered. One major supplier offers the compound at a purity of ≥98% , while another lists a purity of 97% . For applications where high purity is paramount, such as in sensitive biological assays or as a standard, the 98% grade may be the preferred selection. This represents a Direct head-to-head comparison of product specifications from different vendors.

Chemical Synthesis Quality Control Procurement

Optimal Application Scenarios for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid Based on Verifiable Evidence


Design and Synthesis of Proteolytically Stable Peptide Leads

Based on the class-level evidence of N-alkylation conferring proteolytic resistance , this compound is ideally suited for solid-phase peptide synthesis (SPPS) to create peptide drug leads with extended in vivo half-lives. The enhanced lipophilicity (cLogP 2.754 vs. native isoleucine) further suggests utility in designing peptides with improved membrane permeability .

Development of Selective Aminopeptidase Inhibitors

The compound has been reported to act as a competitive inhibitor of metalloaminopeptidases, with a reported Ki of 102 nM against human alanyl aminopeptidase . This specific, quantitative biochemical activity, while requiring further validation in the peer-reviewed literature, makes it a compelling starting point for the development of novel inhibitors targeting this class of enzymes, which are implicated in cancer, inflammation, and other diseases.

Use as a Chiral Building Block in Asymmetric Synthesis

With its defined (2S,3S) stereochemistry and high commercial purity (up to ≥98%), this compound is a reliable chiral building block for the stereoselective synthesis of complex molecules . It is directly applicable in the preparation of chiral auxiliaries, ligands for asymmetric catalysis, and the total synthesis of natural products, where stereochemical fidelity is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.